

Spectroscopic Characterization of 4,4'-Dimethylchalcone: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Dimethylchalcone

Cat. No.: B184617

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Introduction

4,4'-Dimethylchalcone is a chemical compound valued by researchers for its potential applications in medicinal chemistry and pharmacology.^[1] As a derivative of chalcone, it serves as a significant synthetic intermediate.^[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic characterization of **4,4'-Dimethylchalcone** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is essential for the validation of its molecular structure and purity.

Molecular Structure

- IUPAC Name: (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
- Molecular Formula: C₁₇H₁₆O^[2]
- Molecular Weight: 236.31 g/mol ^[1]
- CAS Number: 13565-37-2^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.^[3] For **4,4'-Dimethylchalcone**, both ¹H and ¹³C

NMR are crucial for confirming its structure.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	d	2H	Ar-H (ortho to C=O)
~7.6	d	1H	α -H (vinylic)
~7.5	d	2H	Ar-H (ortho to C=C)
~7.3	d	1H	β -H (vinylic)
~7.2	d	2H	Ar-H (meta to C=O)
~7.1	d	2H	Ar-H (meta to C=C)
2.4	s	3H	Ar-CH ₃
2.4	s	3H	Ar-CH ₃

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The assignments are based on the general structure of chalcones and data from similar compounds.[\[4\]](#)

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~190.0	C=O (Ketone)
~144.0	C (Aromatic)
~141.0	C (Aromatic)
~138.0	C (Aromatic)
~132.0	C (Aromatic)
~129.5	CH (Aromatic)
~129.0	CH (Aromatic)
~128.5	CH (Aromatic)
~128.0	CH (Aromatic)
~122.0	CH (Vinylic)
~21.5	CH ₃
~21.0	CH ₃

Note: The chemical shifts are approximate and based on typical values for chalcone derivatives.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	C-H stretch (Aromatic and Vinylic)
~2950-2850	Medium	C-H stretch (Aliphatic)
~1660	Strong	C=O stretch (α,β -unsaturated ketone)
~1600	Strong	C=C stretch (Aromatic)
~1580	Medium	C=C stretch (Vinylic)
~820	Strong	C-H bend (p-disubstituted benzene)

Note: The absorption frequencies are characteristic ranges for the specified functional groups.

[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]

m/z	Relative Intensity (%)	Assignment
236	~60	[M] ⁺ (Molecular Ion)
221	~100	[M-CH ₃] ⁺
131	~40	[C ₉ H ₇ O] ⁺
119	~80	[C ₉ H ₇] ⁺
91	~50	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The fragmentation pattern is predicted based on the structure of **4,4'-Dimethylchalcone** and common fragmentation pathways for chalcones.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-25 mg of **4,4'-Dimethylchalcone** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9] For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9] Ensure the sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[9]
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.[10]
 - Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Acquisition Parameters (¹H NMR):
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a standard pulse sequence.
 - Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
 - Employ a relaxation delay (d1) of 1-2 seconds.[10]
- Acquisition Parameters (¹³C NMR):
 - Set the spectral width to encompass all expected ¹³C signals (typically 0-220 ppm).[10]
 - Use a standard proton-decoupled pulse sequence.[10]

- Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration (can range from hundreds to thousands of scans).[10]
- Use a relaxation delay (d1) appropriate for the T1 values of the carbons (a default of 1-2 seconds is common for qualitative spectra).[10]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum using the solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]
 - Perform baseline correction.
 - For ^1H NMR, integrate the signals to determine the relative number of protons.[11]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

- Sample Preparation: A small amount of the solid **4,4'-Dimethylchalcone** is placed directly on the ATR crystal. No extensive sample preparation is required.
- Instrument Setup:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Place a small amount of the solid sample onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]
- Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .[7]
- Data Processing:
 - The software will automatically perform a background subtraction.
 - Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

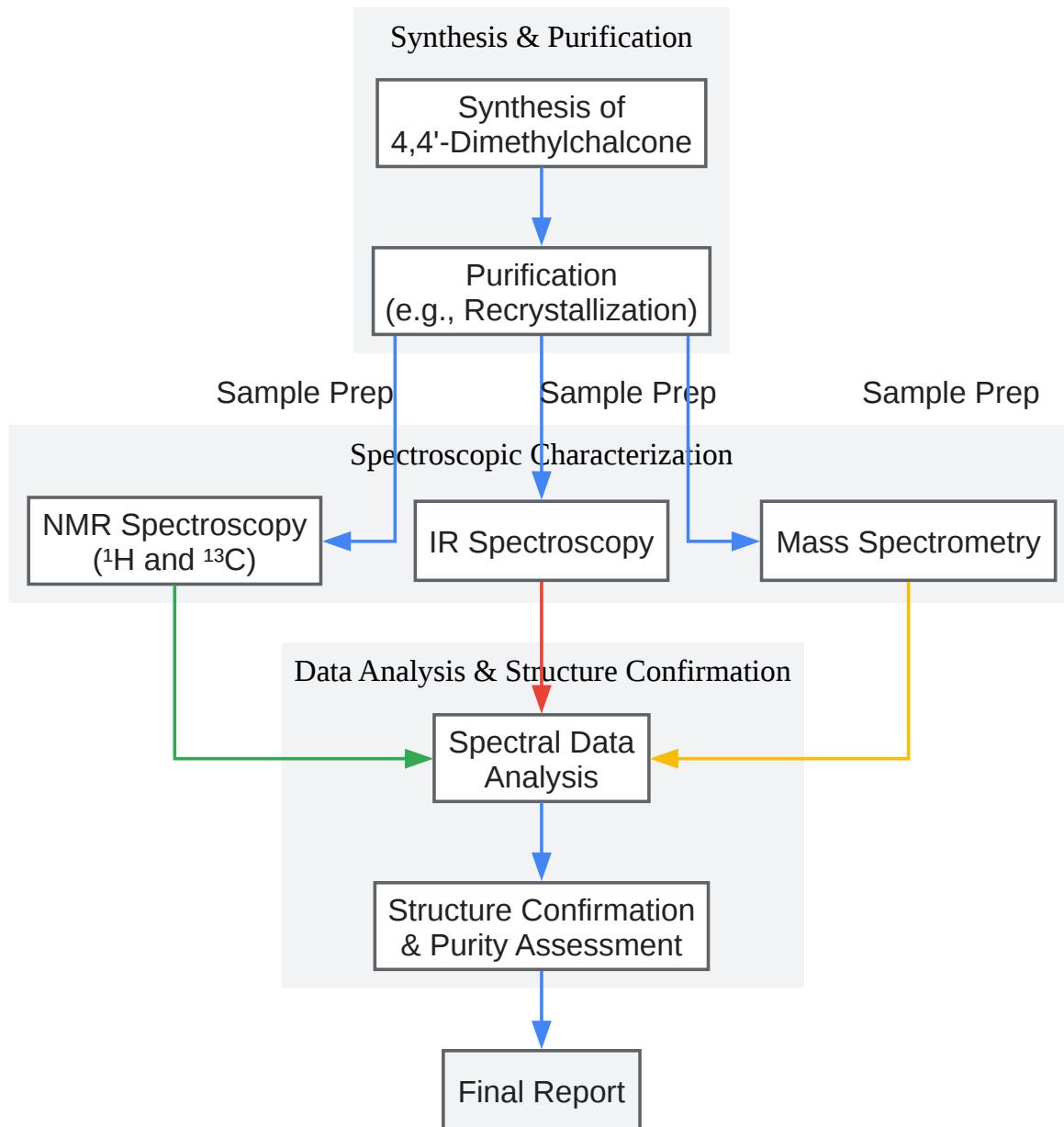
- Sample Introduction: The sample can be introduced into the mass spectrometer in several ways. For a solid sample like **4,4'-Dimethylchalcone**, it can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[13]
 - Direct Insertion Probe: A small amount of the sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is heated to vaporize it.[14]
 - GC-MS: The sample is dissolved in a volatile solvent and injected into the GC. The GC separates the components of the mixture, and the eluting compounds are directly introduced into the mass spectrometer's ion source.[13]
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[13] This causes the molecule to lose an electron, forming a radical cation (the molecular ion).[13]
- Mass Analysis:
 - The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

[14]

- Detection:
 - The separated ions are detected by an electron multiplier or a similar detector. The signal is amplified and recorded by a computer.[15]
- Data Processing:
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z ratio.[15]
The most intense peak is designated as the base peak and assigned a relative abundance of 100%. [15]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **4,4'-Dimethylchalcone**.



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